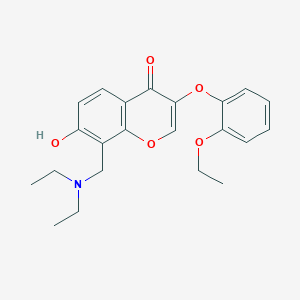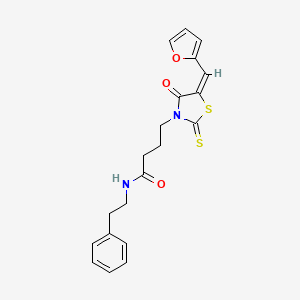![molecular formula C19H18N4OS B2665386 1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea CAS No. 2034384-69-3](/img/structure/B2665386.png)
1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea” is a synthetic molecule belonging to the class of urea derivatives. It is part of a series of 2,3-dihydroimidazo[2,1-b]thiazoles that have been designed and synthesized for anticancer evaluation . These compounds act as dual kinase inhibitors of IGF1R and EGFR .
Synthesis Analysis
The synthesis of related compounds involves a series of saturated dihydroimidazo[2,1-b] thiazoles . Key modifications were performed to improve drug-like properties of the series . A 2-oxa-6-azaspiro[3.3]heptane moiety was incorporated as a bioisosteric replacement of morpholine on the dihydroimidazo[2,1-b] thiazole scaffold .Molecular Structure Analysis
The molecular formula of “this compound” is C19H18N4OS, and its molecular weight is 350.44.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the incorporation of a 2-oxa-6-azaspiro[3.3]heptane moiety as a bioisosteric replacement of morpholine on the dihydroimidazo[2,1-b] thiazole scaffold .Applications De Recherche Scientifique
Discovery of Potent Kinase Inhibitors
A novel chemical series of benzimidazole-ureas, including structures related to 1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea, have been identified as potent inhibitors of VEGFR-2 and TIE-2 kinase receptors. These receptors play a crucial role in angiogenesis, making these compounds potential candidates for cancer therapy and other diseases related to abnormal blood vessel growth. The structure-activity relationship (SAR) studies highlighted the significance of the N1 nitrogen in both the benzimidazole and urea moieties for their activity. Further insights were provided by X-ray crystallography, demonstrating how these compounds interact with the VEGFR-2 enzyme (Hasegawa et al., 2007).
Antifilarial Activity
This compound and related compounds have demonstrated potential as antifilarial agents. A series of compounds synthesized by reacting isocyanate with 2-amino-5-benzoylbenzimidazole showed activity against Brugia pahangi and Litomosoides carinii, suggesting their utility in treating diseases caused by filarial worms (Ram et al., 1984).
Anticancer Applications
Novel thiourea-/urea-benzimidazole derivatives, structurally related to this compound, have been synthesized and shown to possess significant anticancer activity. These compounds were tested in vitro against two breast cancer cell lines, revealing their ability to induce apoptosis through caspase-3/7 activation. Such findings point to their potential use in developing new therapeutic strategies for breast cancer treatment (Siddig et al., 2021).
Heparanase Inhibition
A novel class of compounds including this compound derivatives has been identified as potent inhibitors of heparanase. Heparanase is an enzyme involved in tumor metastasis, inflammation, and angiogenesis. Among the synthesized compounds, specific derivatives displayed significant inhibitory activity, suggesting their potential in treating cancer and other diseases related to heparanase activity (Pan et al., 2006).
Mécanisme D'action
Propriétés
IUPAC Name |
1-benzyl-3-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-18(20-12-14-6-2-1-3-7-14)21-16-9-5-4-8-15(16)17-13-23-10-11-25-19(23)22-17/h1-9,13H,10-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVRLGULNRBZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2665305.png)


![4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2665309.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2665310.png)
![7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2665311.png)
![2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid](/img/structure/B2665312.png)

![(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2665315.png)
![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2665318.png)

![N-cyclohexyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2665322.png)

